3-Fluoro-4-methylphenyl-(1-methyl-2-pyrrolyl)methanol
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Overview
Description
3-Fluoro-4-methylphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C13H14FNO. This compound is characterized by the presence of a fluorine atom, a methyl group, and a pyrrolyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with 1-methyl-2-pyrrole in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-Fluoro-4-methylphenyl-(1-methyl-2-pyrrolyl)methanol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research on potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone: This compound shares structural similarities but has different functional groups and applications.
3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol: Similar in structure but with a methoxy group instead of a methyl group.
Uniqueness
3-Fluoro-4-methylphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications.
Properties
Molecular Formula |
C13H14FNO |
---|---|
Molecular Weight |
219.25 g/mol |
IUPAC Name |
(3-fluoro-4-methylphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C13H14FNO/c1-9-5-6-10(8-11(9)14)13(16)12-4-3-7-15(12)2/h3-8,13,16H,1-2H3 |
InChI Key |
SCJPCUVGDYZJRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CN2C)O)F |
Origin of Product |
United States |
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